9-(Benzenesulfonyl)-1-bromocarbazole
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Overview
Description
9-(Benzenesulfonyl)-1-bromocarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzenesulfonyl)-1-bromocarbazole typically involves the bromination of 9H-carbazole followed by the introduction of a benzenesulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The sulfonylation step involves the reaction of the brominated carbazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-(Benzenesulfonyl)-1-bromocarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted carbazole derivatives.
Oxidation Reactions: Formation of carbazole-3,6-dione.
Reduction Reactions: Formation of dihydrocarbazole derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
9-(Benzenesulfonyl)-1-bromocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-(Benzenesulfonyl)-1-bromocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: The parent compound, known for its excellent optoelectronic properties.
9-bromo-9H-carbazole: A simpler derivative with similar reactivity but lacking the sulfonyl group.
9-benzenesulfonyl-9H-carbazole: Similar to 9-(Benzenesulfonyl)-1-bromocarbazole but without the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine and benzenesulfonyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .
Properties
Molecular Formula |
C18H12BrNO2S |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
9-(benzenesulfonyl)-1-bromocarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H |
InChI Key |
NSOKYWLNGHYBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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